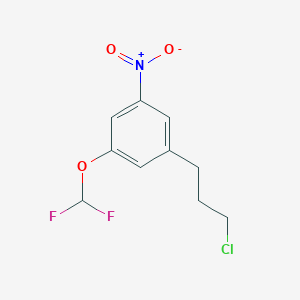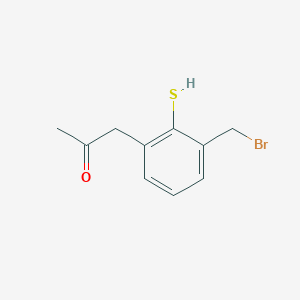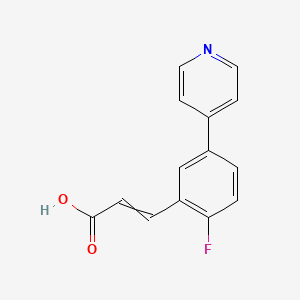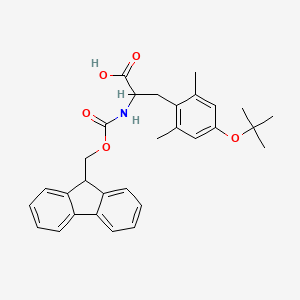
1-(3-Bromo-2-(hydroxymethyl)phenyl)-3-chloropropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromo-2-(hydroxymethyl)phenyl)-3-chloropropan-1-one is an organic compound that features both bromine and chlorine substituents on a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-2-(hydroxymethyl)phenyl)-3-chloropropan-1-one typically involves the bromination of a phenyl ring followed by the introduction of a hydroxymethyl group. The chloropropanone moiety is then introduced through a series of substitution reactions. Common reagents used in these steps include bromine, formaldehyde, and thionyl chloride. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
1-(3-Bromo-2-(hydroxymethyl)phenyl)-3-chloropropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The carbonyl group in the chloropropanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 1-(3-Bromo-2-(carboxymethyl)phenyl)-3-chloropropan-1-one.
Reduction: Formation of 1-(3-Bromo-2-(hydroxymethyl)phenyl)-3-chloropropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(3-Bromo-2-(hydroxymethyl)phenyl)-3-chloropropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(3-Bromo-2-(hydroxymethyl)phenyl)-3-chloropropan-1-one involves its interaction with various molecular targets. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
1-(3-Bromo-2-(hydroxymethyl)phenyl)-2-chloropropan-1-one: Similar structure but with a different position of the chlorine atom.
1-(3-Bromo-2-(hydroxymethyl)phenyl)-3-bromopropan-1-one: Similar structure but with bromine instead of chlorine.
1-(3-Chloro-2-(hydroxymethyl)phenyl)-3-chloropropan-1-one: Similar structure but with chlorine instead of bromine.
属性
分子式 |
C10H10BrClO2 |
|---|---|
分子量 |
277.54 g/mol |
IUPAC 名称 |
1-[3-bromo-2-(hydroxymethyl)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C10H10BrClO2/c11-9-3-1-2-7(8(9)6-13)10(14)4-5-12/h1-3,13H,4-6H2 |
InChI 键 |
PZMFLKRPRSFOJM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Br)CO)C(=O)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Hydrazinecarboxamide, 2-[[4-(heptyloxy)phenyl]methylene]-](/img/structure/B14062919.png)
![Methyl 4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylate](/img/structure/B14062924.png)




![3-methyl-1H,4H,5H,6H-pyrano[2,3-c]pyrazole](/img/structure/B14062946.png)
![5,6-Dimethyl-[1,2,4]triazine-3-carboxylic acid ethyl ester](/img/structure/B14062964.png)






